2-Chlorobenzyl isothiocyanate
Overview
Description
2-Chlorobenzyl isothiocyanate is an organic compound with the molecular formula C8H6ClNS. It is a derivative of benzyl isothiocyanate, where a chlorine atom is substituted at the second position of the benzene ring. This compound is known for its applications in pharmaceuticals and organic synthesis due to its reactive isothiocyanate group.
Scientific Research Applications
2-Chlorobenzyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: It serves as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
Target of Action
2-Chlorobenzyl isothiocyanate, like other isothiocyanates (ITCs), has been shown to interact with a variety of intracellular targets. These include cytochrome P450 (CYP) enzymes , proteins involved in antioxidant response , tumorigenesis , apoptosis , cell cycle , and metastasis . These targets play crucial roles in cellular function and regulation, and their modulation can have significant effects on cell behavior.
Mode of Action
ITCs, including this compound, exert their effects through several mechanisms. They can inhibit CYP enzymes, induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulate cell cycle regulators, induce apoptosis, inhibit nuclear factor kappa B (NF-ĸB), inhibit macrophage migration inhibitory factor (MIF), inhibit microtubule polymerization, and inhibit metastasis . These interactions result in changes to cellular function and can lead to the prevention of tumorigenesis and metastasis.
Biochemical Pathways
ITCs are derived from the enzymatic hydrolysis of glucosinolates (GSLs). Inside the body, ITCs are metabolized by the mercapturic acid pathway, which includes conjugation of ITCs with glutathione (GSH) followed by enzymatic degradation and N-acetylation . This metabolic process can affect various biochemical pathways and their downstream effects, including those involved in chemoprevention .
Pharmacokinetics
This pathway involves the conjugation of ITCs with glutathione (GSH), followed by enzymatic degradation and N-acetylation . These processes can impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given its interaction with multiple targets. It can lead to the inhibition of tumorigenesis, induction of apoptosis, modulation of cell cycle regulators, and inhibition of metastasis . These effects contribute to its potential chemopreventive properties.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-Chlorobenzyl isothiocyanate, like other ITCs, governs many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis
Cellular Effects
ITCs have been shown to inhibit the growth of several types of cultured human cancer cells . They can modulate a large number of cancer-related targets or pathways including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Molecular Mechanism
It is known that ITCs are metabolized by the mercapturic acid pathway which includes conjugation of ITCs with glutathione (GSH) followed by enzymatic degradation and N-acetylation .
Temporal Effects in Laboratory Settings
It is known that ITCs can result in a time- and concentration-dependent inhibition on cell proliferation .
Dosage Effects in Animal Models
It is known that dietary phenethyl isothiocyanate (PEITC), a type of ITC, reduced tumor size when given simultaneously with a carcinogen .
Metabolic Pathways
This compound, like other ITCs, is involved in the mercapturic acid pathway . This pathway includes the conjugation of ITCs with glutathione (GSH) followed by enzymatic degradation and N-acetylation .
Transport and Distribution
It is known that ITCs enter cells in a dose- and time-dependent manner .
Subcellular Localization
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorobenzyl isothiocyanate can be synthesized through various methods. One common approach involves the reaction of 2-chlorobenzylamine with thiophosgene. The reaction typically occurs in an inert solvent like dichloromethane, under controlled temperature conditions to avoid decomposition .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of safer and more scalable methods. For instance, a one-pot process using primary amines and carbon disulfide under aqueous conditions has been developed. This method is advantageous due to its simplicity and reduced use of toxic reagents .
Chemical Reactions Analysis
Types of Reactions: 2-Chlorobenzyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Major Products:
Thioureas: Formed from the reaction with amines.
Dithiocarbamates: Formed from the reaction with thiols.
Comparison with Similar Compounds
Benzyl isothiocyanate: Lacks the chlorine substitution and has different reactivity and biological activity.
Phenethyl isothiocyanate: Another isothiocyanate with a different alkyl chain, leading to variations in its chemical and biological properties.
Uniqueness: 2-Chlorobenzyl isothiocyanate is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. This substitution can enhance its antimicrobial and anticancer properties compared to its non-chlorinated counterparts .
Properties
IUPAC Name |
1-chloro-2-(isothiocyanatomethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c9-8-4-2-1-3-7(8)5-10-6-11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVDNJDSLXQPAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=C=S)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172380 | |
Record name | Isothiocyanic acid, o-chlorobenzyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18967-44-7 | |
Record name | 1-Chloro-2-(isothiocyanatomethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18967-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isothiocyanic acid, o-chlorobenzyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018967447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chlorobenzyl isothiocyanate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221237 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isothiocyanic acid, o-chlorobenzyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 18967-44-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLOROBENZYL ISOTHIOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JLA99K9EB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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